molecular formula C13H14Cl2O B1369963 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone

Cat. No.: B1369963
M. Wt: 257.15 g/mol
InChI Key: YNQPKAQOSTXSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone is an organic compound with a molecular formula of C13H14Cl2O It is characterized by the presence of a cyclopentyl ring attached to a 3,4-dichlorophenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and cyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone can be compared with other similar compounds, such as:

    1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-amine: This compound contains an amine group instead of an ethanone moiety.

    1-Cyclopentyl-3-(2,6-dichlorophenyl)urea: This compound features a urea group and has different chemical properties and applications.

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a phenyl group attached to the ethanone moiety, leading to different reactivity and applications.

Properties

Molecular Formula

C13H14Cl2O

Molecular Weight

257.15 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone

InChI

InChI=1S/C13H14Cl2O/c1-9(16)13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7H2,1H3

InChI Key

YNQPKAQOSTXSBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylmagnesium iodide (3M solution in ether; 100 ml) was added dropwise at 0° C. under nitrogen to a stirred solution of 1-(3,4-dichlorophenyl) cyclopentanecarbonitrile (48 g) in ether (100 ml), then the mixture was stirred at ambient temperature for 24 hours. The resulting solid was collected by filtration, washed with ether, and added in portions to an ice-cold mixture of water (200 ml) and concentrated hydrochloric acid (125 ml). The mixture was heated at 95° C. for 1 hour, then allowed to cool to ambient temperature. The product was extracted into ether (5×100 ml), and the combined extracts were washed with water (2×100 ml), dried over magnesium sulphate, and the solvent removed in vacuo. The residue was distilled to give 1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone as a pale yellow oil (31.9 g), b.p. 124°-128° C./0.5 mbar.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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